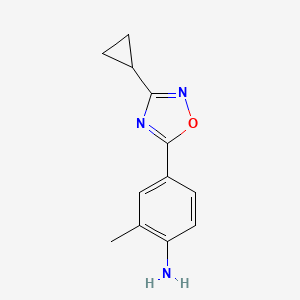

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Overview

Description

The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline” is a complex organic molecule. It contains a cyclopropyl group, an oxadiazole ring, and an aniline moiety. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. Anilines are primary amines that have the amino group attached to a phenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization of a precursor containing the necessary functional groups . The cyclopropyl group could be introduced through a substitution reaction. The methylaniline moiety could be synthesized through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the cyclopropyl group, and the methylaniline moiety. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is aromatic and relatively stable, but could potentially undergo electrophilic substitution reactions. The amino group in the aniline moiety could act as a nucleophile in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the amino group could impact its solubility in different solvents .Scientific Research Applications

Tandem Cycloaddition in Organic Synthesis

The development and application of a tandem intramolecular Diels-Alder/1,3-Dipolar Cycloaddition cascade of 1,3,4-oxadiazoles represent a significant advancement in organic synthesis. This methodology facilitates the synthesis of complex molecules, including natural products and alkaloids, by enabling precise control over cycloaddition regioselectivities and stereochemistry (Sears & Boger, 2016).

Applications in OLED Technology

Research into heteroleptic iridium(III) complexes, incorporating oxadiazole ligands, has led to the development of efficient green phosphors for organic light-emitting diodes (OLEDs). These materials exhibit low efficiency roll-off and high photoluminescence quantum efficiency, demonstrating their utility in the advancement of OLED technology (Jin et al., 2014).

Discovery of Apoptosis Inducers

The chemical genetics approach has been utilized to identify small molecules with apoptosis-inducing activities, including oxadiazole derivatives. This strategy supports the discovery of potential anticancer agents and the elucidation of their molecular targets, offering insights into novel therapeutic strategies (Cai, Drewe, & Kasibhatla, 2006).

Synthesis and Biological Activity Studies

The synthesis of N-cyclopropyl-N-alkylanilines and their application in understanding the nitrosation reactions of aromatic amines reveal the potential of cyclopropyl groups in probing reaction mechanisms. Such studies contribute to the broader knowledge of organic chemistry and reaction dynamics (Loeppky & Elomari, 2000).

Antimicrobial and Enzyme Inhibition Potential

The exploration of oxadiazole derivatives for their antibacterial and enzyme inhibition activities highlights the potential of these compounds in the development of new therapeutic agents. The combination of structural elements from oxadiazole and other bioactive moieties can lead to compounds with significant biological activities (Virk et al., 2023).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-7-6-9(4-5-10(7)13)12-14-11(15-16-12)8-2-3-8/h4-6,8H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLIAPFVDKUEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NO2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)